Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate
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Overview
Description
Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate is a complex organic compound that features a methoxyphenyl group, a thienyl group, and a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with thiophene-2-carboxylic acid, followed by esterification with dimethyl malonate. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol to facilitate the condensation and esterification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate exerts its effects involves interactions with various molecular targets. The methoxyphenyl and thienyl groups can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The malonate ester moiety may also play a role in binding to active sites or facilitating transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[1-(2-hydroxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate
- Dimethyl 2-[1-(2-methylphenyl)-3-oxo-3-(2-thienyl)propyl]malonate
- Dimethyl 2-[1-(2-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate
Uniqueness
Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its solubility and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6S/c1-23-15-8-5-4-7-12(15)13(11-14(20)16-9-6-10-26-16)17(18(21)24-2)19(22)25-3/h4-10,13,17H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCJDAPHXFKTRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)C2=CC=CS2)C(C(=O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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